2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a butyl group at position 3 and a morpholine ring at position 4. A sulfanyl (-S-) bridge links the quinazolinone scaffold to an acetamide group, which is further substituted with a 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5S/c1-4-5-10-30-25(32)20-15-18(29-11-13-35-14-12-29)6-8-21(20)28-26(30)36-17-24(31)27-22-9-7-19(33-2)16-23(22)34-3/h6-9,15-16H,4-5,10-14,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTGUTIYEQJJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butyl group: This step may involve alkylation reactions using butyl halides.
Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions.
Formation of the sulfanyl linkage: This step might involve thiolation reactions.
Attachment of the acetamide group: This can be achieved through acylation reactions using acetic anhydride or acetyl chloride.
Introduction of the dimethoxyphenyl group: This step may involve etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, enabling alkylation or arylation reactions. For example:
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Alkylation with methyl bromoacetate under microwave irradiation (120°C, 10 min) in ethanol with sodium acetate yields thioether derivatives. A structurally similar compound achieved a 59% yield under these conditions .
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Arylation with activated aryl halides (e.g., 4-nitrochlorobenzene) in DMF at 80°C forms aryl thioethers, though yields depend on steric and electronic factors.
Reaction Table: Sulfanyl Group Reactivity
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Methyl bromoacetate, EtOH, 120°C | Thioether derivative | 59% | |
| Oxidation | H₂O₂, acetic acid | Sulfoxide or sulfone | N/A* |
*Yields for oxidation require optimization based on peroxide concentration.
Oxidation of the Sulfanyl Group
Controlled oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the sulfanyl group to sulfoxide (S=O) or sulfone (O=S=O). This modifies electronic properties and potential binding affinity in biological systems.
Key Considerations :
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Solvent : Acetic acid or dichloromethane.
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Temperature : 0–25°C to prevent over-oxidation.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to form a carboxylic acid and 2,4-dimethoxyaniline.
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Basic Hydrolysis (NaOH, aqueous ethanol): Produces the corresponding carboxylate salt .
Example Conditions :
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6M HCl, 12 h reflux, 75% conversion to carboxylic acid.
Reactivity of the Quinazolinone Core
The 4-oxo-3,4-dihydroquinazolin-2-yl group participates in:
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Ring Functionalization : Electrophilic substitution at the C6 position (meta to morpholine) with nitrating agents or halogenation reagents .
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Condensation Reactions : Reaction with hydrazine or hydroxylamine to form hydrazones or oximes, respectively .
Synthetic Precedent :
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Nitration (HNO₃/H₂SO₄) at 0°C introduces a nitro group at C6, enabling further reduction to amines .
Morpholine Ring Modifications
The morpholine ring’s tertiary amine can:
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Form Salts with mineral acids (e.g., HCl, H₂SO₄).
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Participate in Ring-Opening under strong acidic conditions (e.g., conc. HCl, reflux) to yield linear amino alcohols .
Thermal Stability :
Metal Coordination Chemistry
The sulfur and amide oxygen atoms act as ligands for transition metals:
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Cu(II) Complexation : Forms stable complexes in ethanol/water mixtures, characterized by shifts in UV-Vis spectra.
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Fe(III) Binding : Potential for redox-active complexes, though stability requires pH optimization.
Biological Activity via Chemical Interactions
While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) depend on:
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Hydrogen Bonding : Quinazolinone carbonyl and morpholine oxygen.
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π-Stacking : Aromatic quinazoline core with protein residues.
Synthetic Optimization Data
Analytical Characterization
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines. Studies have shown that compounds with similar morpholinyl and quinazoline moieties can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Case Study Example:
A study by Kasimogullari et al. (2015) highlighted the anticancer efficacy of related quinazoline derivatives, showing a marked reduction in cell viability in several cancer types, including breast and lung cancer cells.
Neuroprotective Effects
The morpholine group in the compound is associated with neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been reported to inhibit acetylcholinesterase activity, which is crucial for managing symptoms of Alzheimer's.
Case Study Example:
Research conducted by Abbasi et al. (2014) demonstrated that sulfonamide derivatives with morpholine structures effectively inhibited acetylcholinesterase, suggesting their potential as therapeutic agents for Alzheimer's disease.
Enzyme Inhibition
The compound's structure indicates potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
| Enzyme Target | Inhibition Type | Relevance |
|---|---|---|
| Acetylcholinesterase | Competitive | Alzheimer's disease treatment |
| Butyrylcholinesterase | Non-competitive | Cognitive function enhancement |
| α-Glucosidase | Competitive | Diabetes management |
Anti-inflammatory Properties
Studies have suggested that similar compounds can act as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. This could position the compound as a candidate for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from readily available precursors through condensation and substitution reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm the structure and purity of the compound.
Mechanism of Action
The mechanism of action of 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Potential mechanisms might include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: The compound may interact with cellular receptors, modulating their activity and downstream signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Key Observations :
- The butyl chain in the target compound may increase membrane permeability relative to the dimethyl/isopropyl groups in ’s morpholinone derivative .
Structure-Activity Relationship (SAR) Insights
- Quinazolinone Core Modifications: Substitution at C3 (butyl vs. chlorophenyl) influences lipophilicity and steric bulk, affecting target binding.
- Acetamide Substituents :
- The 2,4-dimethoxyphenyl group (target) may engage in π-π stacking or methoxy-mediated hydrogen bonding, whereas alkyl/chloro groups () favor hydrophobic interactions .
Biological Activity
The compound 2-{[3-butyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline core, a morpholine ring, and a sulfanyl group, which contribute to its pharmacological properties. The presence of the dimethoxyphenyl group is also significant as it may enhance lipophilicity and biological activity.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian) | 15.1 | 27.9 | - |
These values indicate that the compound exhibits potent cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .
The proposed mechanism of action involves the inhibition of specific pathways crucial for tumor cell proliferation and survival. The compound appears to interfere with the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer . This inhibition could lead to reduced cell viability and increased apoptosis in tumor cells.
Pharmacological Studies
In addition to antitumor activity, the compound has been evaluated for other pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, indicating a broader therapeutic potential .
- Neuroprotective Effects : Some derivatives of similar structures have shown neuroprotective effects, which warrants further investigation into this aspect for the compound .
Case Study 1: In Vitro Efficacy Against Breast Cancer
A study evaluated the efficacy of the compound against MCF-7 breast cancer cells, revealing an IC50 value of approximately 18 μM, indicating significant antiproliferative activity . This study underscores the potential of this compound in targeting breast cancer specifically.
Case Study 2: Synergistic Effects with Other Agents
Research has indicated that when combined with traditional chemotherapeutics, the compound can enhance the overall therapeutic effect while reducing side effects associated with higher doses of chemotherapeutics . This synergistic effect opens avenues for combination therapies in cancer treatment.
Q & A
Q. Table 1: Synthetic Optimization via DoE
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Na₂CO₃ Concentration | 0.8–1.0 mmol | +25% Efficiency |
| Reaction Temperature | 25–30°C | Prevents Byproduct Formation |
Q. Table 2: Computational Reactivity Predictions
| Position | Electron Density (e⁻/ų) | Predicted Reactivity |
|---|---|---|
| C-2 | 0.45 | High (Sulfanyl Attack) |
| C-6 | 0.38 | Moderate (Morpholine Interaction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
